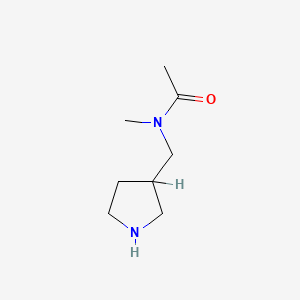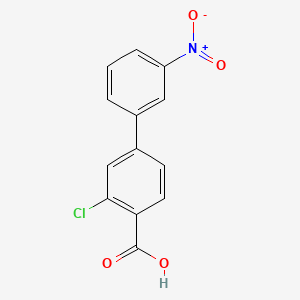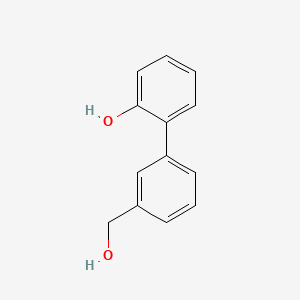
2-(3-羟甲基苯基)苯酚
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Hydroxymethylphenyl)phenol is an organic compound that belongs to the class of phenols It consists of a phenol group substituted with a hydroxymethyl group at the meta position
科学研究应用
2-(3-Hydroxymethylphenyl)phenol has several applications in scientific research:
作用机制
Target of Action
Phenolic compounds are known to interact with a variety of targets in biological systems, including proteins, enzymes, and cell membranes . The specific targets of “2-(3-Hydroxymethylphenyl)phenol” would depend on its specific structure and properties.
Mode of Action
Phenolic compounds can interact with their targets in several ways. For example, they can bind to proteins and enzymes, altering their structure and function . They can also interact with cell membranes, potentially disrupting their integrity .
Biochemical Pathways
Phenolic compounds are involved in various biochemical pathways. They are secondary natural metabolites arising biogenetically from either the shikimate/phenylpropanoid pathway, which directly provides phenylpropanoids, or the “polyketide” acetate/malonate pathway, which can produce simple phenols .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of phenolic compounds can vary widely depending on their specific structures. Some phenolic compounds are readily absorbed and distributed throughout the body, while others are metabolized and excreted quickly .
Result of Action
The effects of phenolic compounds at the molecular and cellular level can include changes in enzyme activity, protein function, and cell membrane integrity . These changes can have downstream effects on cellular processes and overall organism health.
Action Environment
The action, efficacy, and stability of phenolic compounds can be influenced by various environmental factors. These can include the presence of other chemicals, pH, temperature, and light conditions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxymethylphenyl)phenol can be achieved through several methods. One common approach involves the reduction of 2-hydroxybenzaldehydes using sodium borohydride. This method provides good yields and is an improvement over direct hydroxymethylation with paraformaldehyde . Another method involves the reaction of phenols with paraformaldehyde in the presence of stannic chloride and tri-n-butylamine, which also yields the desired product .
Industrial Production Methods
On an industrial scale, the production of 2-(3-Hydroxymethylphenyl)phenol may involve the use of nucleophilic aromatic substitution reactions. These reactions typically require specific conditions, such as the presence of electron-attracting groups and strong nucleophiles . The use of aqueous hydrogen peroxide as an oxidant in combination with H2O2/HBr as the reagent has also been reported for the synthesis of substituted phenols .
化学反应分析
Types of Reactions
2-(3-Hydroxymethylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in many chemical processes.
Reduction: Reduction reactions can convert the compound into hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the hydroxyl group on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride is frequently used as a reducing agent.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.
Major Products Formed
相似化合物的比较
Similar Compounds
2-Hydroxymethylphenol: Similar in structure but lacks the additional phenyl group.
Hydroquinone: Contains two hydroxyl groups on the benzene ring but lacks the hydroxymethyl group.
Phenol: The simplest compound in this class, with only one hydroxyl group attached to the benzene ring.
Uniqueness
2-(3-Hydroxymethylphenyl)phenol is unique due to the presence of both a hydroxymethyl group and a phenol group on the aromatic ring.
属性
IUPAC Name |
2-[3-(hydroxymethyl)phenyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c14-9-10-4-3-5-11(8-10)12-6-1-2-7-13(12)15/h1-8,14-15H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPZUGBQFZWKEBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC(=C2)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-methoxybenzoic acid](/img/structure/B572443.png)
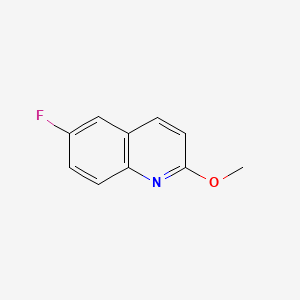
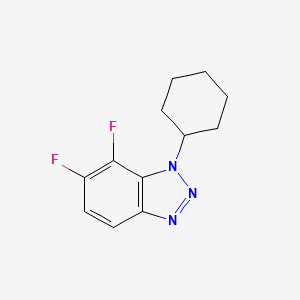
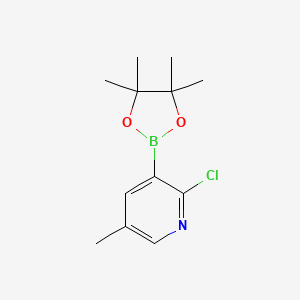

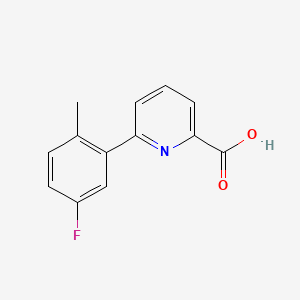
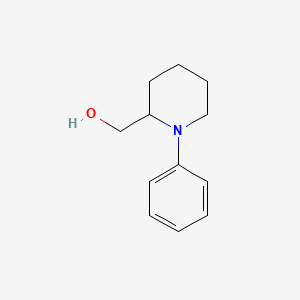
![Benzyl [2-(3,5-bis(trifluoromethyl)phenyl)-1-methyl-2-oxo-ethyl]carbamate](/img/structure/B572455.png)
